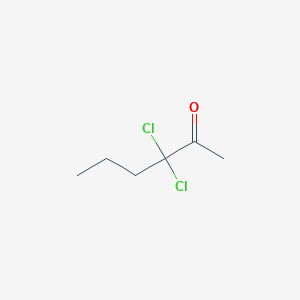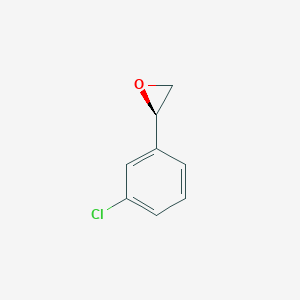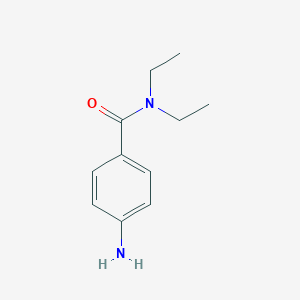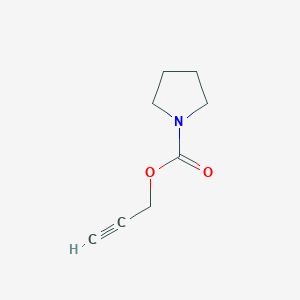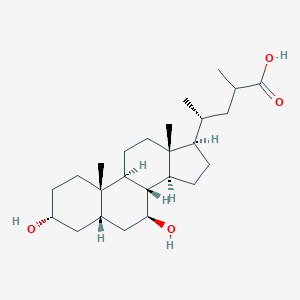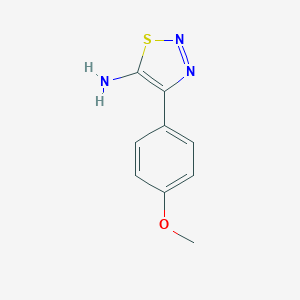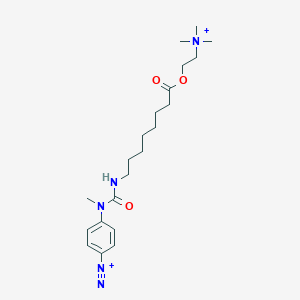
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPAC, is a chemical compound that has been widely used in scientific research. This compound is a diazonium salt that has been used for the synthesis of various organic compounds. MDPAC has also been used in the development of new drugs and has shown potential in various biochemical and physiological applications.
作用機序
The mechanism of action of MDPAC is not fully understood, but it is believed to act as a DNA alkylating agent, which can lead to the inhibition of DNA replication and cell division. MDPAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
MDPAC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
MDPAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. However, MDPAC has some limitations, including its toxicity and potential for side effects. It is important to use caution when handling MDPAC and to follow proper safety protocols.
将来の方向性
There are several future directions for the use of MDPAC in scientific research. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies. Additionally, MDPAC could be used in the synthesis of new organic compounds with potential applications in various fields, including medicine and materials science.
In conclusion, MDPAC is a chemical compound that has been widely used in scientific research for the synthesis of various organic compounds, the development of new drugs, and in various biochemical and physiological applications. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies.
合成法
The synthesis of MDPAC involves the reaction of N-methyl-4-aminobenzenediazonium tetrafluoroborate with 8-octanoic acid, 2-(trimethylammonium)ethyl ester, and urea. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified by column chromatography.
科学的研究の応用
MDPAC has been extensively used in scientific research for the development of new drugs and in various biochemical and physiological applications. It has been used in the synthesis of various organic compounds, including substituted benzenes, pyridines, and quinolines. MDPAC has also been used in the development of new antitumor agents and has shown potential as a therapeutic agent for the treatment of cancer.
特性
CAS番号 |
123252-23-3 |
|---|---|
製品名 |
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea |
分子式 |
C21H35N5O3+2 |
分子量 |
405.5 g/mol |
IUPAC名 |
2-[8-[[(4-diazoniophenyl)-methylcarbamoyl]amino]octanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C21H34N5O3/c1-25(19-13-11-18(24-22)12-14-19)21(28)23-15-9-7-5-6-8-10-20(27)29-17-16-26(2,3)4/h11-14H,5-10,15-17H2,1-4H3/q+1/p+1 |
InChIキー |
PUSMFBXLQGMPJR-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
正規SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
その他のCAS番号 |
123252-23-3 |
同義語 |
(N'-methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea AC7 bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



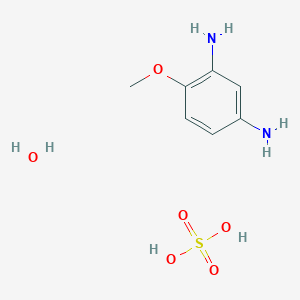
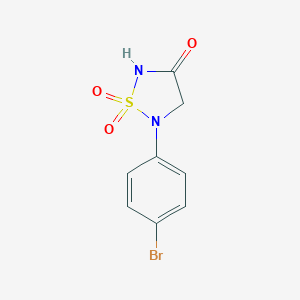
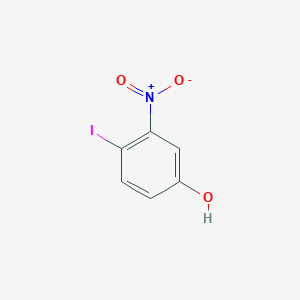

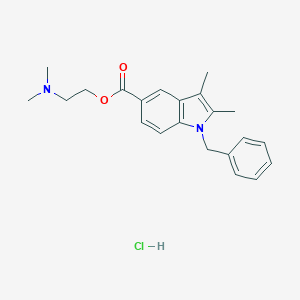
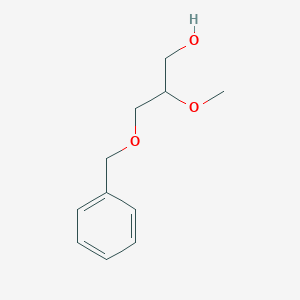
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
